6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-67-2) is a heterocyclic building block featuring a 5-azaindole core with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. With a molecular weight of 196.59 g/mol, a computed XLogP3-AA of 1.5, and two hydrogen bond donors, this compound occupies a distinct physicochemical niche compared to its unsubstituted and alternative-halogen analogs.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1000341-67-2
Cat. No. B1604398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
CAS1000341-67-2
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C(=CN2)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
InChIKeyRMSBIZUSTXPPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-67-2): Core Scaffold & Physicochemical Baseline for Procurement Decisions


6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-67-2) is a heterocyclic building block featuring a 5-azaindole core with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position [1]. With a molecular weight of 196.59 g/mol, a computed XLogP3-AA of 1.5, and two hydrogen bond donors, this compound occupies a distinct physicochemical niche compared to its unsubstituted and alternative-halogen analogs [1]. The pyrrolo[3,2-c]pyridine scaffold is a recognized privileged structure in kinase inhibitor design and has been employed in the development of MPS1, FMS, and CDK inhibitors [2].

Why 5-Azaindole-3-carboxylic Acid Analogs Cannot Be Generically Substituted: A Comparator-Driven Analysis for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid


In-class substitution of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with its unsubstituted parent (5-azaindole-3-carboxylic acid, CAS 119248-43-0) or with alternative 6-position analogs (bromo, fluoro, methyl) introduces quantifiable changes in lipophilicity, electronic character, and hydrogen-bonding capacity that directly alter binding affinity, metabolic stability, and synthetic tractability [1]. The chlorine atom at the 6-position provides a unique balance of moderate electron withdrawal (Hammett σₚ = +0.23 for Cl vs. 0 for H, +0.06 for F, +0.23 for Br, -0.17 for CH₃) and increased lipophilicity (Cl contribution to cLogP ≈ 0.7) compared to hydrogen or fluorine, which translates into differentiated pharmacokinetic profiles in lead optimization campaigns [1]. Furthermore, the 6-chloro regioisomer (pyrrolo[3,2-c]pyridine core) is structurally distinct from the 4-chloro regioisomer (CAS 1190316-39-2), as the chlorine position alters the electrostatic potential surface of the pyridine ring and consequently impacts target engagement [1].

Quantitative Comparative Evidence: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Differentiation: 6-Chloro Analog Exhibits +0.7 to +0.8 LogD₇.₄ Advantage Over Unsubstituted Parent

The 6-chloro substitution elevates the computed partition coefficient (XLogP3-AA) to 1.5, compared with 0.8 for the unsubstituted 5-azaindole-3-carboxylic acid (CAS 119248-43-0), representing a +0.7 log unit increase [1]. The 6-fluoro analog (CAS 1190309-72-8) has a lower computed XLogP of approximately 0.9–1.0, while the 6-bromo analog (CAS 1000341-77-4) reaches ~1.8, establishing the 6-chloro compound at a balanced intermediate lipophilicity optimal for both passive permeability and aqueous solubility [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: 6-Chloro Substitution Increases HBA Count by 1 Relative to Unsubstituted Scaffold, Modulating Target Recognition

The 6-chloro compound presents a hydrogen bond acceptor (HBA) count of 3, compared to 2 for the unsubstituted 5-azaindole-3-carboxylic acid [1]. The additional HBA arises from the chlorine atom, which can participate in weak halogen bonding interactions with protein backbones. This differentiates the compound from the 6-methyl analog (CAS 1000342-19-7), which has an HBA count of 2 and introduces a hydrophobic methyl group instead, potentially altering selectivity profiles in kinase ATP-binding pockets [1].

Hydrogen bonding Molecular recognition Scaffold design

Scaffold-Level Kinase Inhibition Precedent: Pyrrolo[3,2-c]pyridine Core Delivers Sub-100 nM FMS Kinase IC₅₀ in Optimized Analogs

While direct IC₅₀ data for 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid itself are not publicly available, the pyrrolo[3,2-c]pyridine scaffold has demonstrated validated kinase inhibitory activity. Compound 1r (a pyrrolo[3,2-c]pyridine derivative) achieved an FMS kinase IC₅₀ of 30 nM, representing a 3.2-fold improvement over the lead KIST101029 (IC₅₀ = 96 nM) [1]. The 6-chloro-3-carboxylic acid building block provides the core scaffold with a synthetic handle (carboxylic acid) and a halogen substituent for further derivatization, offering a direct entry point into this validated kinase inhibitor space [1].

Kinase inhibition FMS/CSF-1R Cancer

Regioisomeric Differentiation: 6-Chloro vs. 4-Chloro Substitution Alters Molecular Electrostatic Potential and Synthetic Utility

The 6-chloro regioisomer (CAS 1000341-67-2) places the chlorine atom para to the pyridine nitrogen, whereas the 4-chloro regioisomer (CAS 1190316-39-2) positions the chlorine ortho to the pyrrole nitrogen [1]. This positional difference alters the molecular electrostatic potential surface: the 6-chloro substitution withdraws electron density from the pyridine nitrogen (pKa-lowering effect), while 4-chloro substitution primarily affects the pyrrole ring electronics. These electronic differences are expected to modulate binding to kinase hinge regions differently [2].

Regiochemistry Electrostatic potential Synthetic accessibility

Optimal Application Scenarios for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Procurement


Kinase Inhibitor Lead Generation: FMS/CSF-1R and MPS1 Programs

The 6-chloro-3-carboxylic acid building block provides direct synthetic entry into the pyrrolo[3,2-c]pyridine kinase inhibitor space, with scaffold analogs demonstrating FMS kinase IC₅₀ values as low as 30 nM [1]. The carboxylic acid handle at the 3-position enables rapid amide coupling diversification, while the 6-chloro substituent can be exploited for further functionalization via SNAr or cross-coupling reactions. This compound is appropriate for medicinal chemistry teams pursuing CSF-1R-dependent cancers (ovarian, prostate, breast) or MPS1-driven mitotic checkpoint inhibition.

CNS Drug Discovery: DAO Inhibition for Cognitive Disorders

The pyrrolopyridine carboxylic acid scaffold has been claimed as a D-amino acid oxidase (DAO) inhibitor chemotype in patent literature [1]. The balanced lipophilicity of the 6-chloro analog (XLogP3-AA = 1.5) positions it favorably for CNS penetration compared to more polar alternatives. The compound serves as a key intermediate for synthesizing DAO inhibitor candidates aimed at elevating D-serine levels and enhancing NMDA receptor function in schizophrenia and cognitive impairment.

Halogen-Based SAR Exploration: Comparative Profiling of 6-Position Substituents

Procurement of the 6-chloro, 6-fluoro, 6-bromo, and unsubstituted analogs as a matched set enables systematic SAR exploration of the 6-position vector. The chlorine atom provides distinct electronic (Hammett σₚ = +0.23) and steric (van der Waals radius = 1.75 Å) properties compared to fluorine (σₚ = +0.06; r = 1.47 Å) and bromine (σₚ = +0.23; r = 1.85 Å), allowing researchers to deconvolute electronic from steric contributions to target binding [1].

Fragment-Based Drug Discovery: 5-Azaindole Core with Synthetic Versatility

With a molecular weight of 196.59 g/mol and compliance with fragment library criteria (MW < 250, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), the 6-chloro-3-carboxylic acid compound is suitable as a fragment hit for SPR or NMR-based screening [1]. The dual functionality (carboxylic acid + chloro) provides two orthogonal vectors for fragment elaboration, while the scaffold's kinase inhibition precedent increases the probability of identifying tractable hits.

Quote Request

Request a Quote for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.